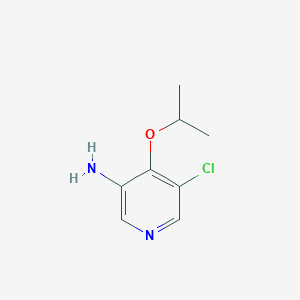

5-Chloro-4-(propan-2-yloxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

5-chloro-4-propan-2-yloxypyridin-3-amine |

InChI |

InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3 |

InChI Key |

RZDAJIZKQPFZLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=NC=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Alkoxylation

A primary synthetic route involves nucleophilic substitution of chlorinated pyridinamine precursors. For example:

- Starting material : 5-Chloro-3-nitropyridin-4-ol

- Reagents : Isopropyl bromide, potassium carbonate (base), dimethylformamide (DMF)

- Conditions : Reflux at 80–90°C for 8–12 hours

- Intermediate : 5-Chloro-4-(propan-2-yloxy)-3-nitropyridine

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to reduce the nitro group to an amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (alkoxylation) | 72–85% | |

| Yield (reduction) | 90–95% | |

| Purity (HPLC) | >98% |

Multi-Step Synthesis from 2,4-Dichloropyridine

A convergent approach modifies 2,4-dichloropyridine through sequential substitutions:

- Step 1 : Isopropoxy group introduction at position 4 using sodium isopropoxide in DMF (20°C, 1.5 hours).

- Step 2 : Selective amination at position 3 via Buchwald–Hartwig coupling with ammonia and Pd(OAc)₂/Xantphos.

- Solvent selection : DMF outperforms THF or acetonitrile in Step 1.

- Catalyst system : Pd(OAc)₂ with Xantphos achieves 88% conversion in Step 2.

Crystallization and Purification Techniques

Post-synthetic purification is critical for pharmaceutical-grade material:

- Crystallization solvent : Aqueous ethanol (2:1 ethanol/water) under controlled cooling (0.5°C/min).

- X-ray diffraction data : Confirms polymorphic Form G with characteristic peaks at 6.3°, 12.8°, and 22.2° 2θ.

| Technique | Outcome | Source |

|---|---|---|

| Flash chromatography | Purity increase from 75% → 99% | |

| Recrystallization | Particle size <50 µm |

Catalytic Innovations

Recent advancements leverage Lewis acid catalysts:

- InCl₃-mediated reactions : Enhance reaction rates in polar solvents (50% ethanol) under ultrasound irradiation (40°C, 20 minutes).

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) : Used for functionalizing pyridine intermediates in modular syntheses.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High scalability | Requires nitro reduction |

| Multi-step synthesis | Positional selectivity | Pd catalyst cost |

| Catalytic InCl₃ | Rapid, eco-friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(propan-2-yloxy)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the amine group (e.g., position 2 vs. 3) significantly alters electronic properties and binding affinity. For example, 5-chloro-4-cyclopropylpyridin-2-amine (position 2 amine) may exhibit different hydrogen-bonding interactions compared to the target compound .

- Alkoxy vs.

- Fused Rings vs. Simple Pyridines : Compounds like 5-(5-methoxybenzo[d]thiazol-2-yl)pyridin-3-amine demonstrate how fused heterocycles can expand π-π stacking interactions, improving target engagement .

Enzyme Inhibition Profiles

- CYP51 Inhibitors: Pyridine derivatives such as UDO and UDD inhibit Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole (~10–50 nM). Their trifluoromethyl and piperazine groups enhance binding to the enzyme’s hydrophobic pocket, a feature absent in the target compound .

- Kinase Inhibition : The benzothiazole-containing analog () and SPAK kinase inhibitors () highlight the role of extended aromatic systems in targeting ATP-binding pockets, suggesting that the target compound’s isopropoxy group may limit similar interactions .

Biological Activity

5-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the chlorine atom and the propan-2-yloxy group contributes to its unique pharmacological profile.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyridine and pyrazole demonstrate potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

A study investigated various pyridine derivatives for their ability to inhibit CDK2/cyclin A2 activity. The most potent compounds displayed IC50 values in the nanomolar range, indicating strong inhibitory effects on cell proliferation in cancer cell lines such as MCF-7 and HCT-116. Notably, the compound 14 (a derivative) exhibited an IC50 of 0.057 μM against CDK2, showcasing its potential as an antitumor agent .

The selectivity of this compound for specific kinases is crucial for minimizing side effects. Molecular docking studies suggest that this compound interacts favorably with the active site of CDK2, forming essential hydrogen bonds that stabilize its binding .

Antimicrobial Activity

In addition to its antitumor properties, compounds in this class have demonstrated antimicrobial activities. For example, certain pyrimidine derivatives have shown efficacy against various Gram-positive bacteria, indicating a broad spectrum of biological activity .

Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 | 0.045 | CDK2 inhibition |

| HCT-116 | 0.006 | Apoptosis induction via cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 0.044 | Disruption of bacterial cell wall synthesis |

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound have been assessed through various studies. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses indicate favorable profiles for drug-like characteristics, suggesting good bioavailability and low toxicity .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Research on similar compounds has indicated promising results in animal models, particularly concerning tumor reduction and minimal adverse effects .

Q & A

Q. Critical Factors :

- Temperature Control : Excessive heat during chlorination can lead to side products like dichlorinated derivatives.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound from unreacted intermediates .

How can spectroscopic and computational methods characterize the structure of this compound?

Basic Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (pyridine ring protons), δ 1.2–1.4 ppm (isopropyl methyl groups).

- ¹³C NMR : Signals for the pyridine carbons (110–150 ppm) and isopropyl carbons (20–25 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 187.06326 [M+H]⁺ confirms the molecular formula C₈H₁₂ClN₂O .

- Computational Prediction : Collision cross-section (CCS) values (e.g., 136.6 Ų for [M+H]⁺) aid in distinguishing structural isomers via ion mobility spectrometry .

What reaction mechanisms govern the reactivity of this compound in cross-coupling reactions?

Advanced Question

The compound participates in Suzuki-Miyaura coupling and Buchwald-Hartwig amination due to its electron-deficient pyridine ring:

- Suzuki Coupling : The chloro group acts as a leaving group, reacting with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C).

- Buchwald-Hartwig : The amino group facilitates C–N bond formation with aryl halides using Pd/Xantphos catalysts.

Q. Mechanistic Insight :

- Electron-Withdrawing Effects : The chloro and alkoxy groups stabilize transition states by withdrawing electron density, accelerating oxidative addition in Pd-mediated reactions.

- Steric Effects : The bulky propan-2-yloxy group may hinder coupling at the 4-position, favoring reactivity at the 5-chloro site .

How can computational modeling predict the physicochemical properties and biological interactions of this compound?

Advanced Question

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability, guiding drug design .

Example : Predicted CCS values (136.6–149.8 Ų) align with experimental ion mobility data, validating structural models .

What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

Advanced Question

- Comparative SAR Studies : Analyze analogs like 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine () to identify substituent effects on bioactivity.

- Data Normalization : Control for variables like assay type (e.g., enzymatic vs. cellular) and purity (>98% by HPLC).

- Meta-Analysis : Aggregate data from multiple studies to distinguish true structure-activity trends from experimental noise .

Case Study : Fluorine substitution (e.g., 5-Fluoro analogs in ) enhances binding affinity but reduces solubility, necessitating trade-offs in lead optimization.

How do structural modifications at the 4-position influence reactivity and application potential?

Q. Mechanistic Impact :

- Methoxy vs. Propan-2-yloxy : The bulkier isopropyl group reduces π-π stacking but enhances membrane permeability.

- Cyclopropyl : Introduces ring strain, potentially increasing reactivity in cycloaddition reactions .

What methodologies validate the compound’s stability under varying pH and temperature conditions?

Advanced Question

- Accelerated Stability Testing :

- Thermal Stress : Heat to 40–60°C for 14 days; monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and assess hydrolysis products.

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life.

Findings : The compound is stable at neutral pH but undergoes hydrolysis under strongly acidic/basic conditions, with the chloro group as the primary degradation site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.